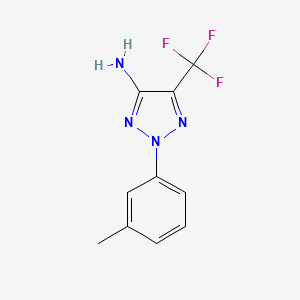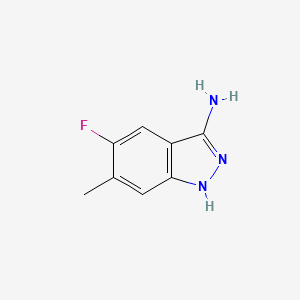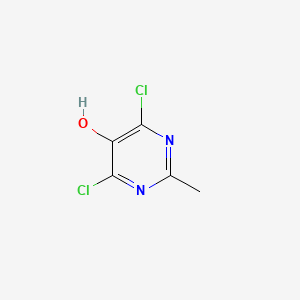
4,6-Dichloro-2-methylpyrimidin-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-2-methylpyrimidin-5-ol is a heterocyclic compound with the molecular formula C5H4Cl2N2O It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 4 and 6, a methyl group at position 2, and a hydroxyl group at position 5
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-methylpyrimidin-5-ol typically involves the chlorination of 2-methylpyrimidine followed by hydroxylation. One common method includes the reaction of 2-methylpyrimidine with chlorine gas in the presence of a catalyst to introduce chlorine atoms at positions 4 and 6. The resulting 4,6-dichloro-2-methylpyrimidine is then subjected to hydroxylation using a suitable hydroxylating agent under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient chlorination and hydroxylation. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions: 4,6-Dichloro-2-methylpyrimidin-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group at position 5 can undergo oxidation to form a ketone or reduction to form a methylene group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products may include 4-amino-6-chloro-2-methylpyrimidin-5-ol or 4,6-bis(thiol)-2-methylpyrimidin-5-ol.
Oxidation Products: Oxidation of the hydroxyl group yields 4,6-dichloro-2-methylpyrimidin-5-one.
Reduction Products: Reduction of the hydroxyl group results in 4,6-dichloro-2-methylpyrimidin-5-methanol.
科学研究应用
4,6-Dichloro-2-methylpyrimidin-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 4,6-Dichloro-2-methylpyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to changes in cellular functions .
相似化合物的比较
2,4-Dichloro-5-methylpyrimidine: Similar in structure but differs in the position of the chlorine atoms and the absence of a hydroxyl group.
4,6-Dichloro-2-methylpyrimidine: Lacks the hydroxyl group at position 5.
2,4-Dichloro-6-methylpyrimidine: Similar chlorination pattern but differs in the position of the methyl group.
Uniqueness: 4,6-Dichloro-2-methylpyrimidin-5-ol is unique due to the presence of both chlorine atoms and a hydroxyl group, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .
属性
分子式 |
C5H4Cl2N2O |
|---|---|
分子量 |
179.00 g/mol |
IUPAC 名称 |
4,6-dichloro-2-methylpyrimidin-5-ol |
InChI |
InChI=1S/C5H4Cl2N2O/c1-2-8-4(6)3(10)5(7)9-2/h10H,1H3 |
InChI 键 |
CNVGYXXYRVSNIR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C(=N1)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B15055646.png)
![Methyl [2,3'-bipyridine]-3-carboxylate](/img/structure/B15055659.png)
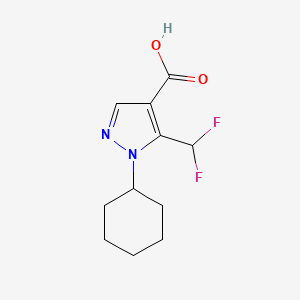

![6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B15055677.png)
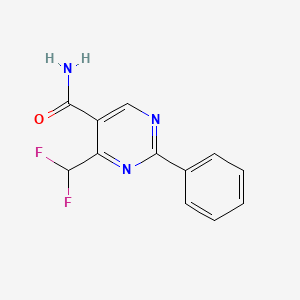

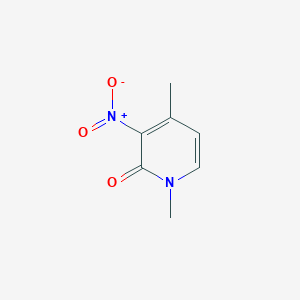
![8-Bromo-5-methoxypyrido[3,4-b]pyrazine](/img/structure/B15055713.png)

